molecular formula C19H19FN4O3S B3396836 ethyl 4-((1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)amino)-4-oxobutanoate CAS No. 1019104-68-7

ethyl 4-((1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)amino)-4-oxobutanoate

Número de catálogo: B3396836
Número CAS: 1019104-68-7
Peso molecular: 402.4 g/mol
Clave InChI: DLCYBXYTHYMCBX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 4-((1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)amino)-4-oxobutanoate is a synthetic organic compound designed for advanced chemical and pharmaceutical research. This molecule features a complex structure comprising three key pharmacophores: a 4-fluorophenyl-substituted thiazole, a 3-methylpyrazole, and an ethyl oxobutanoate linker. The integration of the thiazole and pyrazole rings is a strategy employed in medicinal chemistry to develop compounds with potential biological activity. Research into analogous thiazole-pyrazole hybrids has demonstrated significant interest in their anticancer properties, with some derivatives showing potent cytotoxic effects against various human cancer cell lines, including HepG2, MCF-7, and HCT-116 . Furthermore, such hybrids have been explored as inhibitors of enzymes like carbonic anhydrase (CA), with specific compounds exhibiting notable IC50 values against the CAIX and CAXII isoforms, which are important cancer targets . The presence of the fluorine atom on the phenyl ring is a common modification in drug design, often influencing a molecule's electronic properties, metabolic stability, and binding affinity . The ester-functionalized side chain (ethyl oxobutanoate) provides a handle for further chemical modification or may contribute to the molecule's overall pharmacokinetic profile. This compound is intended for research applications only, including as a building block in organic synthesis, a standard in analytical studies, or a candidate for in vitro biological screening. It is supplied with comprehensive analytical data to ensure identity and purity. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Propiedades

IUPAC Name

ethyl 4-[[2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]amino]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O3S/c1-3-27-18(26)9-8-17(25)22-16-10-12(2)23-24(16)19-21-15(11-28-19)13-4-6-14(20)7-5-13/h4-7,10-11H,3,8-9H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLCYBXYTHYMCBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NC1=CC(=NN1C2=NC(=CS2)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

Ethyl 4-((1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)amino)-4-oxobutanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article reviews the synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Synthesis

The synthesis of ethyl 4-((1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)amino)-4-oxobutanoate typically involves multistep reactions starting from readily available precursors. The compound integrates thiazole and pyrazole moieties, which are known for their diverse biological activities.

Anticancer Activity

Ethyl 4-((1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)amino)-4-oxobutanoate has shown promising anticancer properties. In vitro studies have demonstrated that compounds containing thiazole and pyrazole rings exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound with a similar structure exhibited IC50 values below 2 µg/mL against A431 and Jurkat cell lines, suggesting potent antiproliferative activity .

The mechanism of action is believed to involve the inhibition of critical signaling pathways associated with tumor growth. Specifically, compounds that inhibit CDK9-mediated transcription have been linked to reduced levels of anti-apoptotic proteins like Mcl-1, enhancing cancer cell apoptosis .

Antimicrobial Activity

Thiazole derivatives, including those similar to ethyl 4-((1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)amino)-4-oxobutanoate, have been evaluated for antimicrobial properties. Research indicates that these compounds can exhibit activity against various bacterial strains, with some derivatives showing minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Structure–Activity Relationship (SAR)

The biological activity of ethyl 4-((1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)amino)-4-oxobutanoate can be attributed to specific structural features:

Structural FeatureInfluence on Activity
Thiazole RingEssential for anticancer and antimicrobial activity
Pyrazole MoietyEnhances cytotoxicity against cancer cells
Fluorophenyl SubstitutionIncreases lipophilicity and bioavailability
Alkoxy Group at the Butanoate PositionModulates solubility and pharmacokinetics

Case Study 1: Anticancer Efficacy

In a study assessing the anticancer efficacy of thiazole-containing compounds, ethyl 4-((1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)amino)-4-oxobutanoate was evaluated alongside other derivatives. The findings indicated that compounds with a similar scaffold demonstrated significant inhibition of cell proliferation in lung cancer models, supporting the potential application of this compound in cancer therapy .

Case Study 2: Antimicrobial Activity

A separate investigation focused on the antimicrobial potential of thiazole derivatives revealed that ethyl 4-((1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)amino)-4-oxobutanoate exhibited notable activity against resistant bacterial strains. The study highlighted the importance of structural modifications in enhancing efficacy against pathogens .

Aplicaciones Científicas De Investigación

Synthesis of Ethyl 4-((1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)amino)-4-oxobutanoate

The synthesis of this compound generally involves multi-step reactions where thiazole derivatives are coupled with pyrazole rings. The use of palladium-catalyzed coupling reactions is common in creating the thiazole and pyrazole moieties. The final product is obtained through acylation processes that yield the desired ethyl ester functionality.

Key Synthetic Pathways:

  • Palladium-Catalyzed Coupling: Used to form the thiazole and pyrazole linkages.
  • Acylation Reactions: Essential for introducing the oxobutanoate moiety.

Biological Activities

Ethyl 4-((1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)amino)-4-oxobutanoate exhibits several biological activities, making it a candidate for various therapeutic applications:

Anticancer Activity

Research indicates that compounds containing thiazole and pyrazole frameworks often demonstrate anticancer properties. In vitro studies show that derivatives similar to ethyl 4-((1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)amino)-4-oxobutanoate can inhibit cancer cell proliferation in various cancer types, including breast and lung cancers .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have highlighted its effectiveness in inhibiting strains such as Escherichia coli and Staphylococcus aureus, which are significant pathogens in clinical settings .

Trypanocidal Activity

Compounds with similar structures have been reported to exhibit trypanocidal activity against Trypanosoma brucei, the causative agent of African sleeping sickness. The mechanism appears to involve disruption of cellular processes within the parasite .

Case Study 1: Anticancer Efficacy

A study published in Molecules evaluated a series of thiazole-pyrazole derivatives for their anticancer activity. Ethyl 4-((1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)amino)-4-oxobutanoate was included in the screening, showing IC50 values indicative of effective inhibition of cancer cell lines .

Case Study 2: Antimicrobial Testing

In a comparative study, this compound was tested alongside other thiazole derivatives for antimicrobial efficacy. Results demonstrated a significant reduction in bacterial growth at low concentrations, suggesting its potential as an antimicrobial agent .

Summary of Findings

ApplicationActivity DescriptionReference
AnticancerInhibition of cancer cell proliferation ,
AntimicrobialEffective against E. coli and S. aureus ,
TrypanocidalDisruption of T. brucei cellular processes ,

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Thiazole Ring

The 4-(4-fluorophenyl)thiazol-2-yl group undergoes electrophilic aromatic substitution (EAS) and cross-coupling reactions due to sulfur and nitrogen’s electronic effects.

  • Bromination : Direct bromination at the thiazole C5 position occurs using N-bromosuccinimide (NBS) in dichloromethane, yielding 5-bromo derivatives (e.g., Cpd-1Br ) for subsequent Suzuki couplings .

  • Suzuki-Miyaura Coupling : The brominated intermediate reacts with aryl boronic acids (e.g., 4-methoxyphenylboronic acid) under Pd(PPh₃)₄ catalysis, producing biaryl-thiazole hybrids (80–85% yields) .

Table 1: Cross-Coupling Reactions of Brominated Derivatives

ReactantConditionsProductYield (%)Source
4-Methoxyphenylboronic acidPd(PPh₃)₄, K₂CO₃, DME, 80°C4-(4-Fluorophenyl)-5-(4-MeOPh)thiazole83

Condensation Reactions Involving the Pyrazole-Amino Group

The primary amine on the pyrazole ring reacts with carbonyl compounds to form Schiff bases or heterocycles.

  • Schiff Base Formation : Reacting with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) in ethanol under acidic conditions yields imine-linked derivatives .

  • Thiosemicarbazide Cyclization : Condensation with thiosemicarbazide in NaOH/EtOH produces pyrazoline-thioamide intermediates, precursors for thiazole synthesis (72–78% yields) .

Key Mechanistic Insight :
The reaction proceeds via nucleophilic attack by the amine on the carbonyl carbon, followed by dehydration. Steric hindrance from the 3-methyl group limits reactivity with bulky electrophiles .

Ester Hydrolysis and Functionalization

The ethyl oxobutanoate moiety undergoes hydrolysis and derivative formation.

  • Saponification : Treatment with 2M NaOH in aqueous THF converts the ester to a carboxylic acid (90–95% conversion).

  • Amidation : Reacting the carboxylic acid with primary amines (e.g., benzylamine) via EDC/HOBt coupling yields amide derivatives (e.g., Cpd-2-Am ) with antitumor activity.

Table 2: Hydrolysis and Amidation Outcomes

ReactionConditionsProductYield (%)Source
Ester → Carboxylic AcidNaOH, THF/H₂O, 60°C, 6h4-Oxobutanoic acid derivative93
Acid → AmideEDC, HOBt, DMF, rt, 12hN-Benzyl-4-oxobutanamide88

Cyclization to Polyheterocyclic Systems

The compound serves as a precursor for fused heterocycles via intramolecular cyclization.

  • Thiazolidinone Formation : Reaction with CS₂ in basic ethanol generates thiazolidin-4-one rings through dehydrative cyclization (65–70% yields) .

  • Pyrimidine Synthesis : Microwave-assisted condensation with phenylguanidines forms pyrimidine derivatives (e.g., Cpd-3-Pym ) with kinase inhibitory activity .

Mechanistic Pathway :

  • Deprotonation of the amide nitrogen by NaOH.

  • Nucleophilic attack on CS₂ or guanidine carbonyl.

  • Cyclization with elimination of H₂O or NH₃ .

Oxidation and Reduction Reactions

  • Oxidation of Pyrazole-Methyl : MnO₂ in acetone oxidizes the 3-methyl group to a carboxylic acid, enhancing water solubility .

  • Reduction of Ketone : NaBH₄ selectively reduces the oxobutanoate ketone to a secondary alcohol, though this is rarely utilized due to ester stability concerns.

Photochemical and Thermal Stability

  • UV Degradation : Exposure to UV light (254 nm) in methanol induces cleavage of the pyrazole-thiazole bond, forming 4-fluorophenylthiazole fragments (HPLC-MS confirmation).

  • Thermal Rearrangement : Heating above 150°C in DMF causes ester migration to the pyrazole N2 position, confirmed by ¹H-NMR.

Biological Activity-Driven Modifications

  • Anticancer Prodrug Synthesis : Phosphorylation of the oxobutanoate oxygen with POCl₃ yields phosphate esters (Cpd-4-PO₄ ) with improved cellular uptake (IC₅₀ = 1.2 μM vs HepG2).

  • Glycosylation : Coupling with peracetylated glucose via Mitsunobu reaction introduces carbohydrate moieties for targeted delivery (52% yield).

Comparative Reactivity Analysis

Table 3: Reaction Sites and Susceptibility

Functional GroupReactivity OrderPreferred Reactions
Pyrazole amino (-NH-)High (pKa ~8.5)Schiff bases, cyclizations
Thiazole C5ModerateHalogenation, cross-coupling
Ethyl ester (-COOEt)Low (stable below pH 10)Hydrolysis, aminolysis

Comparación Con Compuestos Similares

Structural Features

The target compound shares structural motifs with isostructural analogs reported in , such as 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) and 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (5) . Key differences include:

  • Heterocyclic Core: The target compound employs a pyrazole-aminobutanoate ester system, whereas compounds 4 and 5 feature a dihydro-pyrazole-triazole core. This difference introduces greater conformational flexibility in the target compound due to the ethyl ester side chain .
  • Substituent Effects: Compounds 4 and 5 differ in their aryl substituents (4-chlorophenyl vs. 4-fluorophenyl), which influence electronic properties and crystal packing.
  • Crystallography: Compounds 4 and 5 crystallize in a triclinic system (space group P̄1) with two independent molecules in the asymmetric unit. Both exhibit partial non-planarity, with one fluorophenyl group oriented perpendicular to the molecular plane.

Table 1: Structural Comparison of Key Compounds

Compound Aryl Substituent Heterocyclic Core Crystallographic System Planarity Characteristics
Target Compound 4-Fluorophenyl Thiazole-pyrazole-aminobutanoate Not reported Likely partial non-planarity*
Compound 4 4-Chlorophenyl Thiazole-dihydropyrazole-triazole Triclinic (P̄1) Mostly planar, one group perpendicular
Compound 5 4-Fluorophenyl Thiazole-dihydropyrazole-triazole Triclinic (P̄1) Mostly planar, one group perpendicular

*Inferred from structural analogy to compounds 4 and 5.

Electronic Properties

Computational tools like Multiwfn () could quantify these effects through:

  • Electrostatic Potential Maps: Highlighting regions of electron-rich (thiazole) and electron-deficient (fluorophenyl) character.
  • Bond Order Analysis : Comparing C-F bond strengths with C-Cl analogs (e.g., compound 4) to assess stability .

Substituent-Driven Functional Differences

  • Lipophilicity: The trifluoromethyl groups in analogs from (e.g., ethyl 4-{[6-(1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-oxobutanoate) increase lipophilicity, whereas the target compound’s ester group offers a balance between polarity and membrane permeability .
  • Steric Effects : The 3-methyl group on the pyrazole in the target compound may hinder rotational freedom compared to the dihydro-pyrazole in compounds 4 and 5, affecting binding interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-((1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)amino)-4-oxobutanoate
Reactant of Route 2
Reactant of Route 2
ethyl 4-((1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)amino)-4-oxobutanoate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.